1,4-Dibromo-2-(octylsulfanyl)benzene
Description
1,4-Dibromo-2-(octylsulfanyl)benzene is a brominated aromatic compound with the molecular formula C₁₄H₂₀Br₂S. It features a benzene ring substituted with two bromine atoms at the 1 and 4 positions and an octylsulfanyl (-S-C₈H₁₇) group at the 2 position. This structure combines the electron-withdrawing effects of bromine with the electron-donating properties of the thioether group, making it relevant in organic synthesis, materials science, and coordination chemistry. The octyl chain introduces significant lipophilicity, impacting solubility and intermolecular interactions.
Properties
CAS No. |
879405-39-7 |
|---|---|
Molecular Formula |
C14H20Br2S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
1,4-dibromo-2-octylsulfanylbenzene |
InChI |
InChI=1S/C14H20Br2S/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
ARJONLTXVKWJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(octylsulfanyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and the introduction of the octylsulfanyl group. One common method involves the bromination of 1,4-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromobenzene is then subjected to a nucleophilic substitution reaction with octylthiol to introduce the octylsulfanyl group.
Industrial Production Methods
Industrial production of 1,4-dibromo-2-(octylsulfanyl)benzene typically involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(octylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium thiolate or potassium amide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2-(octylsulfanyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as liquid crystals and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(octylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the octylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include bromobenzenes with varying substituents. Below is a comparative analysis based on molecular features and inferred properties:
Key Observations :
- Lipophilicity: The octyl chain in 1,4-Dibromo-2-(octylsulfanyl)benzene significantly increases its hydrophobicity compared to methyl or methoxy analogs, favoring applications in nonpolar media or as surfactants .
- Steric Effects : The bulky octyl group may hinder electrophilic substitution at the ortho positions, whereas methyl or methoxy substituents allow easier functionalization .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the benzene ring, but the thioether group partially counteracts this effect, enabling unique reactivity in cross-coupling reactions compared to purely electron-deficient bromobenzenes.
Reactivity in Electron-Stimulated Processes
While direct studies on 1,4-Dibromo-2-(octylsulfanyl)benzene are absent, insights can be drawn from analogous systems:
- Fragmentation Patterns : In electron-stimulated desorption (ESD) studies of substituted benzenes, heavier substituents (e.g., octyl) may reduce desorption yields of lighter fragments (e.g., H⁻, Br⁻) due to increased mass and binding energy .
- Role of Substituents: Thioether groups can act as charge-transfer mediators. For example, in condensed benzene, sulfur-containing analogs exhibit enhanced stabilization of transient negative ions (TNIs) during dissociative electron attachment (DEA), altering fragmentation pathways compared to non-sulfur analogs .
Surface Interactions and Catalytic Behavior
- Adsorption on Metal Surfaces : Bromine and sulfur substituents influence adsorption geometries on transition metals like Pt. Bromine’s electronegativity strengthens substrate interactions, while sulfur’s lone pairs facilitate coordination to metal clusters, as seen in benzene/Pt studies .
- Comparison with Methoxy Derivatives : Methoxy groups (e.g., in 1,4-Dibromo-2-(dimethoxymethyl)benzene) enhance π-backbonding in metal complexes, whereas thioethers favor σ-donation, impacting catalytic activity in cross-coupling reactions .
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